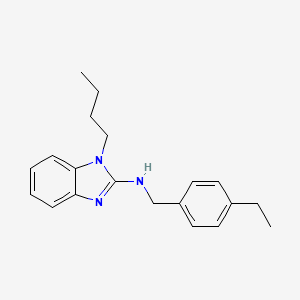
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is a chemical compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide typically involves the reaction of a suitable aldehyde or ketone with hydroxylamine. The reaction conditions often include:
Reagents: Hydroxylamine hydrochloride, base (e.g., sodium carbonate or pyridine)
Solvents: Water, ethanol, or other polar solvents
Temperature: Room temperature to moderate heating (20-80°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for oximes, including this compound, may involve continuous flow processes and optimized reaction conditions to maximize yield and purity. These methods often use automated systems to control temperature, pH, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide can undergo various chemical reactions, including:
Oxidation: Conversion to nitrile oxides
Reduction: Formation of amines
Substitution: Reaction with electrophiles to form substituted oximes
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation
Substitution: Use of electrophiles like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted oximes
Scientific Research Applications
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide has various applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis
Biology: Potential use in enzyme inhibition studies
Medicine: Investigated for potential therapeutic properties
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(hydroxyimino)-N-(pyridin-3-ylmethyl)ethanamide
- (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide
Uniqueness
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C8H9N3O2/c12-8(6-11-13)10-5-7-1-3-9-4-2-7/h1-4,6,13H,5H2,(H,10,12)/b11-6+ |
InChI Key |
BJACAAKUZOAJSE-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CN=CC=C1CNC(=O)/C=N/O |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11570136.png)
![1,3-Dibenzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11570144.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570145.png)
![2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B11570147.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide](/img/structure/B11570148.png)
![methyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B11570151.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B11570152.png)
![6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11570153.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11570154.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide](/img/structure/B11570160.png)

![3-cyclohexyl-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B11570191.png)

![7-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11570200.png)
